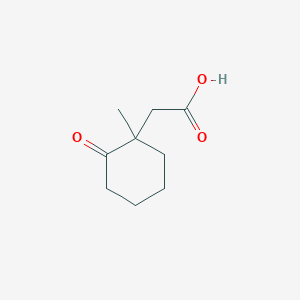

(1-Methyl-2-oxo-cyclohexyl)-acetic acid

Description

Contextualization within Cyclohexane (B81311) Carboxylic Acid Derivatives

Cyclohexane carboxylic acid and its derivatives are a well-established class of compounds in organic chemistry. The parent compound, cyclohexanecarboxylic acid, is a simple, saturated cyclic carboxylic acid prepared by the hydrogenation of benzoic acid. researchgate.net Derivatives of this core structure are widespread and have applications ranging from pharmaceuticals to materials science. google.comnih.gov

The introduction of functional groups onto the cyclohexane ring dramatically expands the chemical diversity and utility of this class. (1-Methyl-2-oxo-cyclohexyl)-acetic acid is a prime example of such functionalization. It belongs to the sub-category of oxo-substituted cyclohexylacetic acids, meaning it contains a ketone group on the cyclohexane ring. The interplay between the nucleophilic character of the enolizable ketone and the electrophilic character of the carboxylic acid (or its derivatives) provides a rich ground for further chemical transformations. The methyl group at the C-1 position not only adds steric bulk but also, crucially, establishes a quaternary center that is often challenging to construct synthetically.

Historical Development and Early Chemical Literature Relevant to Oxo-Substituted Cyclohexylacetic Acids

The study of oxo-substituted cyclohexylacetic acids is rooted in the foundational principles of organic synthesis developed in the late 19th and early 20th centuries. Classic reactions such as the Dieckmann condensation, which forms cyclic β-keto esters, provided early pathways to related structures. The synthesis of simpler analogs, such as (2-oxo-cyclohexyl)-acetic acid and its esters, laid the groundwork for understanding the reactivity of these bifunctional molecules. cymitquimica.comchemspider.com

Early literature often focused on the synthesis and reactions of these less substituted compounds, exploring their utility as intermediates. The development of methods to alkylate cyclic ketones and esters was a critical step toward the synthesis of more complex derivatives. The challenge of controlling regioselectivity and stereoselectivity in these early reactions was significant, and the synthesis of a specific isomer like this compound would have been a formidable task without modern synthetic methods. Historical approaches would have likely involved multi-step sequences with challenges in purification and yield.

Significance in Modern Organic Synthesis Research

The contemporary significance of this compound and its structural motif lies primarily in its utility as a synthetic building block, or synthon. Modern organic synthesis places a high value on efficiency, selectivity, and the ability to create complex stereochemistry. The structure of this compound embodies a key synthetic challenge: the creation of an all-carbon quaternary stereocenter.

Recent research has demonstrated elegant solutions to this challenge. For example, a highly stereoselective synthesis of a closely related derivative, ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate, has been developed. mdpi.com This method utilizes a stereoselective Michael addition of a chiral ketimine (derived from racemic 2-methylcyclohexanone) to an electrophile. mdpi.com This key transformation simultaneously resolves the racemic starting material and installs the new quaternary stereocenter with high enantiomeric excess (95% ee). mdpi.com

This research highlights the importance of the (1-methyl-2-oxo-cyclohexyl) core as a precursor to complex molecules. mdpi.com The α-keto acid derivatives that can be formed from this scaffold are known to be valuable in organic and medicinal chemistry. mdpi.com The ability to synthesize this structure in an enantiomerically pure form opens the door to its use in the asymmetric synthesis of natural products and pharmaceutically active compounds where precise three-dimensional structure is critical for biological activity.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | (1-Methyl-2-oxocyclohexyl)acetic acid |

| CAS Number | Not available |

| Appearance | Predicted: White to off-white solid or oil |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., methanol, ethyl acetate (B1210297), acetone); sparingly soluble in water |

Note: Data is calculated or predicted based on the chemical structure, as specific experimental data for this compound is not widely published.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Characteristic Signals |

| ¹H NMR | - ~10-12 ppm: Broad singlet, 1H (carboxylic acid, -COOH) - ~2.0-2.8 ppm: Multiplets, (protons on cyclohexane ring, especially those alpha to carbonyls) - ~2.2-2.6 ppm: Singlet or AB quartet, 2H (methylene protons of acetic acid, -CH₂COOH) - ~1.0-1.3 ppm: Singlet, 3H (methyl protons, -CH₃) |

| ¹³C NMR | - ~210-220 ppm: Ketone carbonyl (-C=O) - ~175-185 ppm: Carboxylic acid carbonyl (-COOH) - ~50-60 ppm: Quaternary carbon (C-1) - ~20-45 ppm: Methylene (B1212753) carbons of the cyclohexane ring and acetic acid side chain - ~15-25 ppm: Methyl carbon (-CH₃) |

| Infrared (IR) | - ~2500-3300 cm⁻¹: Broad band (O-H stretch of carboxylic acid) - ~1705-1725 cm⁻¹: Strong, sharp peak (C=O stretch of carboxylic acid) - ~1690-1715 cm⁻¹: Strong, sharp peak (C=O stretch of ketone) |

Note: These are typical chemical shift (ppm) and wavenumber (cm⁻¹) ranges for the functional groups present in the molecule and are for reference only. Actual spectra may vary.

Structure

2D Structure

3D Structure

Properties

CAS No. |

58711-31-2 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

2-(1-methyl-2-oxocyclohexyl)acetic acid |

InChI |

InChI=1S/C9H14O3/c1-9(6-8(11)12)5-3-2-4-7(9)10/h2-6H2,1H3,(H,11,12) |

InChI Key |

WPJMQSFSKNPCBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1=O)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 2 Oxo Cyclohexyl Acetic Acid and Its Analogues

Stereoselective Synthesis of (1-Methyl-2-oxo-cyclohexyl)-acetic acid Enantiomers and Diastereomers

Achieving enantiomeric and diastereomeric purity is critical in the synthesis of complex chiral molecules. For the this compound framework, both catalyst-controlled and enzyme-mediated approaches have proven effective.

Another relevant strategy involves the diastereoselective catalytic hydrogenation of N-acylpyroglutamates over supported rhodium and ruthenium catalysts. This method has been used to produce (1S,2R)-2-methylcyclohexane carboxylic acid with a diastereomeric excess of up to 96%. nih.gov The stereochemical outcome is rationalized by the conformation of the substrate, where the carbonyl group of the chiral auxiliary shields one face of the aromatic ring, directing the hydrogenation to the opposite face. nih.gov While not directly yielding the target oxo-acid, this demonstrates the utility of heterogeneous catalysis in controlling stereochemistry on a cyclohexane (B81311) ring. nih.gov

| Catalyst/Auxiliary | Key Reaction Type | Product | Stereoselectivity |

| (R)-1-phenylethylamine | Stereoselective Michael Addition | Ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate | 95% ee |

| Rhodium/Ruthenium | Diastereoselective Hydrogenation | (1S,2R)-2-methylcyclohexane carboxylic acid | up to 96% de |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. pharmasalmanac.com Enzymes, operating under mild conditions, can exhibit remarkable stereo- and regioselectivity. pharmasalmanac.com For the synthesis of chiral oxo-acids, ene-reductases from the Old Yellow Enzyme family have been successfully employed. lookchem.com These enzymes facilitate the asymmetric bioreduction of α,β-unsaturated γ-keto esters with excellent stereoselectivity and high conversions. lookchem.com

A chemoenzymatic synthesis of (R)-2-(2-oxocyclohexyl)acetic acid has been achieved on a preparative scale by combining an enzymatic reduction step with a subsequent ester hydrogenolysis. lookchem.com This highlights the power of combining enzymatic steps with conventional chemical transformations to access enantiopure building blocks. The regioselectivity of the hydride addition by the ene-reductase is directed by the keto moiety, which acts as the primary activating and binding group. lookchem.com Engineered enzymes, such as variants of P450BM3, have also been used for the selective hydroxylation of complex scaffolds, demonstrating the potential of biocatalysis to create diverse functionalized cyclic compounds. acs.org

| Enzyme Class | Reaction Type | Substrate Type | Key Feature |

| Ene-reductases (OYE family) | Asymmetric Bioreduction | α,β-Unsaturated γ-keto esters | High stereoselectivity and conversion |

| P450BM3 variants | C-H Hydroxylation | Spiro[3.3]heptane carboxamide | Regio- and enantioselective distal hydroxylation |

Ring Functionalization and Cyclization Strategies Towards the (1-Methyl-2-oxo-cyclohexyl) Moiety

The construction of the core substituted cyclohexanone (B45756) ring is a pivotal aspect of the synthesis. Classic organic reactions like the Michael addition and aldol (B89426) condensation are frequently employed to build the cyclic framework.

The Michael reaction, or conjugate addition, is a widely used method for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org This reaction is fundamental to building substituted cyclohexanone rings. For instance, a cascade inter–intramolecular double Michael strategy has been developed for the diastereoselective synthesis of highly functionalized cyclohexanones. beilstein-journals.orgnih.gov

As mentioned, a key step in synthesizing a precursor to this compound is a stereoselective Michael addition of a chiral ketimine to an acrylate (B77674) derivative. mdpi.com This not only forms a crucial C-C bond but also sets the quaternary stereocenter. mdpi.com

Aldol condensation is another cornerstone of C-C bond formation, reacting two carbonyl compounds to form a β-hydroxy carbonyl, which can then dehydrate. qiboch.compearson.com This reaction is often used in the synthesis of complex cyclic molecules. qiboch.compearson.com The self-condensation of cyclohexanone, for example, can be catalyzed by both acids and bases to produce dimers and trimers, demonstrating the reactivity of the α-position of the ketone. nih.gov While not a direct route to the target molecule, these condensation strategies are integral to the synthesis of highly substituted cyclohexanone skeletons which can be further functionalized. beilstein-journals.orgnih.gov

Once the cyclohexanone ring is formed, the methyl and acetic acid groups must be introduced. This is typically achieved through alkylation of an enolate intermediate. The α-position of a ketone is acidic and can be deprotonated by a suitable base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. umw.edu

The synthesis of 1-(aminomethyl)cyclohexyl-acetic acid, a related compound, proceeds through an intermediate where a nitromethyl group is first added to a cyclohexanecarboxylate (B1212342) derivative, followed by reduction. google.com A similar strategy can be envisioned for the target molecule, where an enolate of a cyclohexanone derivative is reacted with a haloacetate ester (e.g., ethyl bromoacetate) to introduce the acetic acid side chain. Subsequent methylation at the C1 position would complete the carbon skeleton. The optimization of such alkylation reactions often involves careful selection of the base, substrate (e.g., t-butyl ester for easier subsequent cleavage), alkylating agent, and reaction conditions to maximize yield and minimize side products. umw.edu

Chemo- and Regioselective Preparations of the Oxo and Methyl Substituents

Controlling the precise placement of the ketone and methyl groups on the cyclohexane ring is essential. Regioselectivity in the alkylation of ketones can be controlled under either kinetic or thermodynamic conditions. Kinetic enolates are formed faster by using a strong, sterically hindered base like LDA at low temperatures, leading to deprotonation at the less substituted α-carbon. Thermodynamic enolates, which are more stable, are formed under equilibrating conditions and favor the more substituted position.

For the synthesis of this compound, the challenge lies in the formation of a quaternary center adjacent to the carbonyl group. This typically requires a two-step alkylation process. First, the acetic acid side chain might be introduced at the C1 position of a 2-methylcyclohexanone (B44802) precursor. Alternatively, a cyclohexanone-1-carboxylate could be methylated and then elaborated to the acetic acid side chain. Rhodium-catalyzed enantioselective hydrogenation of 2,6-dibenzylidene cyclohexanones provides access to chiral disubstituted cyclohexanones with excellent chemo-, diastereo-, and enantioselectivity, offering a pathway to precisely substituted chiral cyclic ketones that can serve as advanced intermediates. rsc.org

Sustainable Synthesis and Process Chemistry for Derivatives of this compound

The development of sustainable synthetic methodologies and the application of process chemistry principles are crucial for the environmentally and economically viable production of this compound and its analogues. Green chemistry approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. These principles are increasingly being applied to the synthesis of complex molecules in the pharmaceutical and chemical industries.

One key area of focus in the sustainable synthesis of cyclic compounds is the use of greener solvents and catalysts. Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution. The pharmaceutical industry, for instance, is actively seeking to replace hazardous solvents with safer alternatives such as water, supercritical fluids, or bio-based solvents. In the context of synthesizing derivatives of this compound, this could involve exploring aqueous reaction conditions or employing solvent-free reaction methodologies.

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher atom economy and lower energy consumption. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and production costs. For instance, in the oxidation of cycloalkanones to dicarboxylic acids, a related transformation, tungstic acid (H₂WO₄) has been used as a recyclable catalyst with hydrogen peroxide as a green oxidant, avoiding the need for organic solvents and halides. rsc.orgresearchgate.net Such catalytic systems could be adapted for the synthesis of derivatives of this compound.

Furthermore, continuous flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. This technology is particularly beneficial for handling highly reactive or unstable intermediates in a safe and controlled manner. The development of a continuous, one-pot method for the synthesis of other complex heterocyclic compounds has demonstrated the potential of flow chemistry to be more atom-economical, highly selective, and environmentally benign by avoiding chromatography and isolation steps. rsc.org

The principles of sustainable synthesis can be applied to various stages of the production of this compound derivatives, from the choice of starting materials to the final purification steps. By integrating green chemistry and process chemistry considerations, it is possible to develop manufacturing processes that are not only more efficient and cost-effective but also have a significantly reduced environmental footprint.

| Green Chemistry Principle | Traditional Approach | Sustainable Alternative | Potential Impact on Synthesis of this compound derivatives |

| Solvent Selection | Use of polar organic solvents like DMF, DMA, DMSO, NMP. mdpi.com | Water, supercritical fluids, bio-based solvents, or solvent-free conditions. mdpi.com | Reduced environmental pollution and improved worker safety. |

| Catalysis | Use of stoichiometric reagents, potentially involving heavy metals. | Heterogeneous catalysts, biocatalysts, or recyclable homogeneous catalysts (e.g., H₂WO₄). rsc.orgresearchgate.net | Increased atom economy, reduced waste, and lower catalyst costs through recycling. |

| Oxidizing Agents | Use of nitric acid or other hazardous oxidants that produce harmful byproducts like N₂O. researchgate.net | Hydrogen peroxide (H₂O₂), a cleaner oxidant that produces water as a byproduct. rsc.orgresearchgate.netresearchgate.net | Elimination of toxic byproducts and a cleaner reaction profile. |

| Process Technology | Batch processing. | Continuous flow chemistry. rsc.org | Enhanced safety, better control over reaction parameters, higher yields, and easier scalability. |

Detailed research into the application of these sustainable methodologies for the specific synthesis of this compound and its analogues is an ongoing area of development. The following table summarizes some potential research findings and their implications for sustainable process chemistry.

| Research Area | Finding/Observation | Implication for Sustainable Synthesis | Reference |

| Catalytic Oxidation | Cyclohexanone can be oxidized to adipic acid in high yield using aqueous 30% H₂O₂ with H₂WO₄ as a catalyst under organic solvent- and halide-free conditions. | This methodology could be adapted for the synthesis of dicarboxylic acid derivatives from substituted cyclohexanones, potentially including precursors to this compound. | rsc.orgresearchgate.net |

| Flow Chemistry | A continuous, one-pot, metal-free process for the synthesis of a complex heterocyclic acetic acid derivative was developed, featuring the construction of a triazole ring under flow conditions. | Demonstrates the feasibility of using flow chemistry to construct complex molecular scaffolds efficiently and safely, which could be applied to the synthesis of this compound analogues. | rsc.org |

| Biocatalysis | A monoamine oxidase (MAO)-catalyzed process was scaled up for the enantioselective desymmetrization of a bicyclic proline intermediate, a key precursor in the synthesis of boceprevir. | Biocatalytic methods could be explored for the stereoselective synthesis of chiral derivatives of this compound, offering high selectivity under mild conditions. | mdpi.com |

By focusing on these areas, the chemical industry can move towards more sustainable and efficient manufacturing processes for valuable chemical compounds like this compound and its derivatives.

Chemical Reactivity and Mechanistic Studies of 1 Methyl 2 Oxo Cyclohexyl Acetic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for various chemical transformations, including acid-base reactions and derivatization.

Acid-Catalyzed and Base-Catalyzed Transformations

As a β-keto acid, (1-Methyl-2-oxo-cyclohexyl)-acetic acid is susceptible to decarboxylation, a reaction that can be facilitated by heat. This process involves the loss of carbon dioxide (CO₂) through a cyclic, six-membered transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone, 2-methylcyclohexanone (B44802). masterorganicchemistry.comlibretexts.orgchemistrysteps.com This type of decarboxylation is a characteristic reaction for carboxylic acids possessing a carbonyl group at the beta position. chemistrysteps.com The reaction proceeds via a concerted mechanism where the carboxyl proton is transferred to the ketone's carbonyl oxygen as the carbon-carbon bond cleaves. masterorganicchemistry.comchemistrysteps.com

Under basic conditions, the most acidic proton, the carboxylic acid proton, is readily removed to form a carboxylate salt. The presence of a strong base can also promote keto-enol tautomerization by abstracting a proton from the alpha-carbon of the cyclohexanone (B45756) ring. khanacademy.orgleah4sci.com

Derivatization to Esters and Amides

The carboxylic acid functionality of this compound can be readily converted into esters and amides, which are important derivatives in organic synthesis.

Esterification: Esters, such as Methyl (1-methyl-2-oxocyclohexyl)acetate, are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification). Alternatively, the reaction can proceed via activation of the carboxylic acid, for example, by converting it to an acyl chloride followed by reaction with an alcohol. The synthesis of related compounds like Methyl 2-(2-oxocyclohexyl)acetate has been documented as an intermediate in various synthetic pathways. biosynth.com

Amidation: The formation of amides from this compound requires coupling the carboxylic acid with a primary or secondary amine. This transformation often necessitates the use of coupling reagents to activate the carboxylic acid, facilitating nucleophilic attack by the amine. organic-chemistry.org Common methods involve converting the carboxylic acid to a more reactive species, such as an acyl halide. semanticscholar.org Modern, more atom-economical methods utilize catalysts, such as ruthenium complexes with alkynes, to facilitate the direct condensation of the carboxylic acid and amine, generating volatile byproducts. nih.gov

Table 1: Examples of Derivatization Reactions

| Derivative Type | Reagents | Catalyst/Conditions | Product |

|---|---|---|---|

| Ester | Methanol | Acid catalyst (e.g., H₂SO₄) | Methyl (1-methyl-2-oxocyclohexyl)acetate |

| Amide | Benzylamine | Ruthenium catalyst, Ethoxyacetylene | N-Benzyl-2-(1-methyl-2-oxocyclohexyl)acetamide |

| Amide | Ammonia | Coupling agent (e.g., DCC) | (1-Methyl-2-oxo-cyclohexyl)-acetamide |

Carbonyl Chemistry of the 2-Oxo-cyclohexyl Moiety

The ketone group on the cyclohexanone ring is a key site for nucleophilic attack and reactions involving the adjacent alpha-carbons.

Nucleophilic Addition Reactions to the Ketone

The carbonyl carbon of the cyclohexanone ring is electrophilic and susceptible to attack by various nucleophiles. academie-sciences.fr

Hydride Reduction: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, forming (1-Methyl-2-hydroxy-cyclohexyl)-acetic acid. The stereochemistry of the resulting alcohol is influenced by the steric environment of the ketone, with the nucleophile generally attacking from the less hindered face. academie-sciences.frresearchgate.net For substituted cyclohexanones, this often results in a mixture of axial and equatorial alcohol products. academie-sciences.fr

Grignard Reactions: Grignard reagents (RMgX) act as carbon-based nucleophiles, adding to the ketone to form a tertiary alcohol after an acidic workup. libretexts.orgmasterorganicchemistry.com For instance, reaction with methylmagnesium bromide would yield (1-Methyl-2-hydroxy-2-methyl-cyclohexyl)-acetic acid. It is crucial that the carboxylic acid proton is first protected or deprotonated, as the Grignard reagent is a strong base and would otherwise be quenched. libretexts.orgmasterorganicchemistry.com

Table 2: Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product (after workup) |

|---|---|---|

| Hydride | Sodium Borohydride (NaBH₄) | (1-Methyl-2-hydroxy-cyclohexyl)-acetic acid |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | (1-Methyl-2-hydroxy-2-methyl-cyclohexyl)-acetic acid |

| Cyanide | Hydrogen Cyanide (HCN) | (2-Cyano-1-methyl-2-hydroxy-cyclohexyl)-acetic acid |

Alpha-Functionalization and Enolate Chemistry

The ketone possesses two alpha-carbons. The carbon at the C1 position is a quaternary center and lacks protons, making it non-enolizable. The C3 carbon, however, has two acidic protons that can be removed by a base to form an enolate. masterorganicchemistry.com

The formation of an enolate anion creates a potent nucleophile at the C3 position, allowing for a range of alpha-functionalization reactions. masterorganicchemistry.comlibretexts.org

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the C3 position. The regioselectivity of enolate formation is key, and in this case, only the C3 enolate can be formed. ubc.ca

Halogenation: In the presence of a base and a halogen (e.g., Br₂), the enolate can be halogenated at the C3 position.

The stereochemistry of these reactions on cyclohexanone systems is often directed by kinetic control, with the electrophile typically approaching from the axial position to avoid steric hindrance. ubc.ca

Rearrangement Pathways Involving the Cyclohexanone Ring System

The structure of this compound allows for several potential rearrangement reactions, particularly after modification.

Favorskii Rearrangement: If a halogen is introduced at the C3 position (alpha to the ketone), the resulting α-halo ketone can undergo a Favorskii rearrangement in the presence of a base. wikipedia.orgnrochemistry.comalfa-chemistry.com This reaction proceeds through a cyclopropanone (B1606653) intermediate and results in a ring contraction, yielding a derivative of 1-methyl-cyclopentanecarboxylic acid. wikipedia.orgslideshare.net The specific product depends on the base used; hydroxide (B78521) yields a carboxylic acid, while alkoxides or amines produce esters or amides, respectively. wikipedia.orgresearchgate.net

Baeyer-Villiger Oxidation: The cyclohexanone ring can be converted to a lactone (a cyclic ester) via oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). In this Baeyer-Villiger oxidation, an oxygen atom is inserted adjacent to the carbonyl carbon. The migratory aptitude of the adjacent carbons determines the regioselectivity of the insertion.

Photochemical Rearrangements: Upon UV irradiation, cyclic ketones like cyclohexanone can undergo Norrish Type I cleavage. This process involves the formation of a diradical intermediate, which can then undergo various subsequent reactions, including decarbonylation to form a cyclopentane (B165970) ring or intramolecular hydrogen transfer to form an unsaturated aldehyde. uci.edu

Influence of the 1-Methyl Substituent on Reactivity and Selectivity

The methyl group at the quaternary C-1 carbon acts as a critical control element in chemical transformations, dictating the trajectory of incoming reagents and modulating the electronic nature of the neighboring carbonyl group.

The stereochemistry of reactions involving the cyclohexanone ring, such as nucleophilic additions to the carbonyl or electrophilic additions to the corresponding enolate, is largely controlled by steric hindrance imposed by the 1-methyl group. In reactions of cyclohexanone derivatives, the stereochemical outcome is often determined by a balance between steric factors, which favor an equatorial approach of the reagent, and stereoelectronic factors, which can favor an axial approach. researchgate.net

The 1-methyl group, along with the acetic acid side chain, creates a sterically congested environment on one face of the molecule. This forces attacking reagents to approach from the less hindered face, leading to high diastereoselectivity. For instance, in reactions involving the enolate of the parent ketone (2-methylcyclohexanone), the enolate double bond exists in a relatively planar half-chair conformation. youtube.com An incoming electrophile will preferentially attack from the face opposite to the pseudo-axial C-H bonds and other bulky substituents to avoid steric clash. youtube.commasterorganicchemistry.com This leads to the formation of a chair-like transition state, which is generally more stable than a twist-boat transition state that would result from attack on the more hindered face. youtube.com

This principle is pivotal in controlling the stereochemistry at the C-1 position during the synthesis of this compound derivatives. The predictable nature of this steric control is a valuable tool in asymmetric synthesis.

| Reagent Type | Predicted Trajectory of Attack | Favored Transition State | Expected Stereochemical Outcome |

| Nucleophile (on C=O) | Approach from the less sterically hindered face (often equatorial) | Chair-like | Predominant formation of one diastereomeric alcohol |

| Electrophile (on enolate) | Approach from the face opposite the 1-methyl group | Chair-like | Predominant formation of one diastereomer |

This table illustrates the general principles of steric approach control in reactions at the cyclohexanone core.

The 1-methyl group also exerts a notable electronic influence on the adjacent carbonyl reactive center. As an alkyl group, it functions as a weak electron-donating group through a positive inductive effect (+I). This effect involves the polarization of the σ-bond between the methyl group (C-1) and the carbonyl carbon (C-2), pushing electron density towards the ketone.

This donation of electron density has two primary consequences:

Reduced Electrophilicity : The carbonyl carbon becomes slightly less electron-deficient (less electrophilic) compared to an unsubstituted cyclohexanone. This can decrease its reactivity towards nucleophiles. In some cases, ketones with adjacent electron-donating groups are less reactive than corresponding aldehydes or less substituted ketones. youtube.com

Enolate Stability : The electron-donating nature of the methyl group can influence the stability of the enolate intermediate formed upon deprotonation. In the case of the related 2-methylcyclohexanone, the thermodynamically more stable enolate is the more substituted one, a principle that is influenced by the electronic stabilization from the methyl group. masterorganicchemistry.com

While the steric effects of the 1-methyl group are often dominant in dictating stereochemistry, these electronic perturbations fine-tune the intrinsic reactivity of the carbonyl group and its associated intermediates. rsc.org

Advanced Mechanistic Elucidation of Key Chemical Reactions

A key reaction for synthesizing the core structure of this compound and its derivatives is the stereoselective Michael addition. mdpi.com The mechanism of this reaction provides a clear example of how the principles of steric and electronic control are applied to achieve high levels of stereoselectivity.

One well-documented approach involves the reaction of a chiral ketimine, derived from racemic 2-methylcyclohexanone and an enantiopure amine like (R)-1-phenylethylamine, with a Michael acceptor. mdpi.com This process, known as deracemization, establishes the crucial quaternary stereocenter at the C-1 position with high enantiomeric excess. mdpi.com

The mechanism proceeds through several key stages:

Enamine Formation : The chiral ketimine exists in tautomeric equilibrium with its corresponding nucleophilic enamine. mdpi.com This enamine is the key nucleophilic species in the reaction.

Michael Addition : The enamine undergoes a highly regio- and stereoselective 1,4-conjugate addition to an electrophilic alkene, such as an α,β-unsaturated ester. mdpi.commasterorganicchemistry.com The stereoselectivity is governed by a cyclic-like transition state where the electrophile approaches the enamine from the sterically less hindered face, directed by the chiral amine auxiliary. mdpi.com

Hydrolysis : The resulting iminium ion intermediate is then hydrolyzed to unmask the ketone and yield the final product, now bearing the newly formed C-C bond and the quaternary stereocenter at C-1. mdpi.com

A study on the synthesis of ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate, a closely related derivative, demonstrated the efficacy of this approach. mdpi.com The reaction proceeded with high yield and excellent stereoselectivity, underscoring the power of this mechanistic pathway for constructing complex chiral molecules. mdpi.com Computational studies have further corroborated that the origin of this high stereoselectivity lies in the well-organized, cyclic transition state. mdpi.com

| Step | Intermediate/Transition State | Key Feature | Reported Outcome |

| 1. Imination | Chiral Ketimine/Enamine | Tautomeric equilibrium | Formation of the active nucleophile |

| 2. Michael Addition | Cyclic-like Transition State | Steric shielding by chiral auxiliary | High diastereoselectivity and enantioselectivity |

| 3. Hydrolysis | Iminium intermediate | Aqueous workup | Release of the final keto-ester product |

This table summarizes the mechanistic steps and outcomes for the stereoselective synthesis of a this compound derivative as reported in the literature. mdpi.com

Structural Characterization and Stereochemical Analysis of 1 Methyl 2 Oxo Cyclohexyl Acetic Acid

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of (1-Methyl-2-oxo-cyclohexyl)-acetic acid. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, vibrational spectroscopy identifies functional groups, and mass spectrometry confirms the molecular weight and fragmentation patterns.

NMR spectroscopy provides a detailed map of the atomic connectivity within the molecule. While complete spectral data for the free acid is not extensively published, analysis of closely related ester derivatives, such as ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate, allows for a reliable prediction of the chemical shifts for the core structure. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group, the methylene (B1212753) protons of the acetic acid moiety, and the protons on the cyclohexane (B81311) ring. The methyl group (CH₃) attached to the quaternary carbon C1 would appear as a singlet. The protons of the cyclohexane ring would present as complex multiplets due to their diastereotopic nature and spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, the quaternary C1 carbon, the methyl carbon, and the six carbons of the cyclohexane ring. mdpi.com The structure can be confirmed through techniques like Heteronuclear Single Quantum Coherence (HSQC), which correlates directly bonded proton and carbon signals. mdpi.com

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C=O (Ketone) | - | ~214 | The ketone carbonyl is typically found in this downfield region. mdpi.com |

| C=O (Acid) | - | ~175-180 | The carboxylic acid carbonyl is distinct from the ketone. |

| COOH | ~10-12 (broad s) | - | The acidic proton signal is typically broad and far downfield. |

| C1 (Quaternary) | - | ~50 | The quaternary carbon bearing the methyl and acetate (B1210297) groups. mdpi.com |

| CH₃ | ~1.3 (s) | ~24 | A sharp singlet for the three equivalent methyl protons. mdpi.com |

| CH₂ (Acid) | ~2.9 (s) | ~46 | Methylene protons adjacent to the carbonyl and quaternary center. mdpi.com |

| Cyclohexane CH₂ | ~1.7-2.6 (m) | ~21, 27, 38, 39 | Complex multiplets for the various methylene groups in the ring. mdpi.com |

Note: Predicted shifts are based on data from related compounds and general NMR principles. Actual values may vary based on solvent and experimental conditions.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC are invaluable for assembling the molecular structure. COSY would reveal proton-proton coupling networks within the cyclohexane ring, while HSQC would definitively link each proton to its attached carbon atom, confirming the assignment of the complex ring system. mdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to be dominated by absorptions from the ketone and carboxylic acid groups.

The most prominent features would include:

A very broad absorption band in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer.

A strong, sharp absorption peak around 1710 cm⁻¹ for the C=O stretching vibration of the ketone.

Another strong, sharp absorption peak, typically around 1700 cm⁻¹, for the C=O stretching vibration of the carboxylic acid. These two carbonyl peaks may overlap. mdpi.com

C-H stretching vibrations for the methyl and methylene groups are expected just below 3000 cm⁻¹. mdpi.com

A C-O stretching vibration for the carboxylic acid would appear in the 1210-1320 cm⁻¹ region.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Very Broad |

| Ketone | C=O Stretch | ~1710 | Strong |

| Carboxylic Acid | C=O Stretch | ~1700 | Strong |

| Alkane | C-H Stretch | 2850-2960 | Medium-Strong |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₄O₃), the calculated molecular weight is 170.21 g/mol . chemsynthesis.com High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.

When coupled with Gas Chromatography (GC-MS), the molecule's fragmentation pattern upon electron ionization can be analyzed to further confirm its structure. Expected fragmentation pathways would include:

Loss of the carboxyl group (-COOH): A fragmentation resulting in a peak at m/z 125.

Loss of the acetic acid side chain (-CH₂COOH): Cleavage of the bond to the ring, leading to a fragment at m/z 111.

McLafferty rearrangement: If sterically possible, this could lead to characteristic neutral losses.

Ring cleavage: The cyclohexane ring can undergo various cleavages, producing a complex pattern of smaller fragments that are characteristic of the substituted ring system.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Furthermore, X-ray analysis would reveal the solid-state conformation of the cyclohexane ring and the orientation of the methyl and acetic acid substituents. Crucially, it would elucidate the intermolecular interactions that govern the crystal packing. For a carboxylic acid, strong hydrogen bonding is expected. It is highly probable that the molecules would form centrosymmetric dimers in the crystal lattice, with two molecules linked by hydrogen bonds between their carboxylic acid groups. researchgate.net This dimerization is a common and highly stable motif for carboxylic acids in the solid state.

Conformational Analysis of the Cyclohexane Ring in this compound

The cyclohexane ring is not planar and exists predominantly in a low-energy chair conformation. For a substituted cyclohexane like this compound, a dynamic equilibrium exists between two possible chair conformers, which can interconvert via a "ring flip."

The relative stability of the two chair conformers is determined by the steric strain associated with the positions of the substituents (axial vs. equatorial). Substituents in the axial position experience greater steric hindrance due to 1,3-diaxial interactions with other axial atoms, which raises the energy of the conformer. sapub.org

For this compound, the C1 carbon is attached to both a methyl group and an acetic acid group. In a ring flip, these two groups would interchange between axial and equatorial positions.

Conformer A: Methyl group is in the axial position, and the acetic acid group is in the equatorial position.

Conformer B: Methyl group is in the equatorial position, and the acetic acid group is in the axial position.

The energy difference between these two conformers dictates the position of the equilibrium. The substituent with the greater steric demand will preferentially occupy the more spacious equatorial position to minimize destabilizing 1,3-diaxial interactions. sapub.org The acetic acid group is sterically bulkier than the methyl group. Therefore, Conformer A , which places the larger acetic acid group in the equatorial position, is predicted to be the lower energy and more stable conformer. The equilibrium will thus favor this conformation, meaning that at any given time, a majority of the molecules will adopt this arrangement. Computational chemistry could be used to calculate the precise energy landscape and the population of each conformer at equilibrium.

Substituent-Induced Conformational Preferences

The conformational landscape of the this compound molecule is primarily dictated by the steric and electronic interactions of the methyl and carboxymethyl substituents on the cyclohexanone (B45756) ring. The six-membered ring typically adopts a chair conformation to minimize torsional and angle strain. However, the presence of a carbonyl group (C=O) at the C2 position and two substituents at the C1 position introduces significant conformational constraints.

The C1 position is a quaternary carbon, featuring both a methyl group and a carboxymethyl group (-CH2COOH). The conformational equilibrium of the cyclohexanone ring is influenced by the preference of these substituents for either an axial or equatorial position. Generally, bulky substituents favor the equatorial position to avoid 1,3-diaxial interactions, which are a major source of steric strain.

In this molecule, the carboxymethyl group is significantly bulkier than the methyl group. Consequently, the dominant chair conformation is expected to be the one where the carboxymethyl group occupies an equatorial position. The methyl group would then be forced into an axial position. This arrangement, however, leads to an axial-1,3 interaction between the methyl group and the axial hydrogen at C3. The alternative conformation, with an axial carboxymethyl group and an equatorial methyl group, would likely be of much higher energy due to severe steric clashes between the large carboxymethyl group and the axial hydrogens at C3 and C5.

Table 1: Factors Influencing Conformational Preferences

| Factor | Description | Predicted Influence on this compound |

| Steric Hindrance | Repulsive interactions between atoms or groups. Bulky groups prefer equatorial positions to avoid 1,3-diaxial interactions. | The larger carboxymethyl group strongly prefers the equatorial position, forcing the methyl group into the axial position. |

| Torsional Strain | Strain due to eclipsing bonds on adjacent atoms. The chair conformation minimizes this. | The substituents at C1 can influence the puckering of the ring, slightly altering dihedral angles to relieve strain. |

| Dipole-Dipole Interactions | Interactions between the permanent dipoles of the carbonyl group and the carboxylic acid group. | The relative orientation of the C=O and -COOH groups will affect the stability of different conformers. |

| A-value | An empirical measure of the steric bulk of a substituent, representing the energy difference between axial and equatorial placement. | The A-value for a -CH2COOH group is larger than that for a -CH3 group, reinforcing the equatorial preference of the acetic acid moiety. |

Chirality and Absolute Stereochemistry Determination

The this compound molecule possesses a single stereogenic center at the C1 position. This carbon atom is bonded to four different groups: a methyl group, a carboxymethyl group, the C2 carbonyl carbon of the ring, and the C6 methylene carbon of the ring. The presence of this chiral center means the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)-(1-Methyl-2-oxo-cyclohexyl)-acetic acid and (S)-(1-Methyl-2-oxo-cyclohexyl)-acetic acid.

Determining the absolute stereochemistry (i.e., assigning the R or S configuration) of this quaternary stereocenter is a non-trivial task that requires sophisticated analytical techniques.

Common methods include:

Stereoselective Synthesis: One approach involves synthesizing the molecule through a reaction with a known stereochemical outcome. For instance, a highly regio- and stereoselective Michael addition using a chiral auxiliary can produce the desired product with a predictable absolute configuration at the newly formed stereocenter. mdpi.com The stereochemistry is often inferred from a well-understood transition state model and may be corroborated by computational studies. mdpi.com

X-ray Crystallography: This is the most definitive method for determining absolute stereochemistry. It requires converting the carboxylic acid into a suitable crystalline derivative, often by reaction with a chiral resolving agent of known absolute configuration. The resulting diastereomeric salt can be crystallized and its three-dimensional structure determined by X-ray diffraction, which unequivocally establishes the configuration of the chiral center.

Spectroscopic Methods: Techniques like Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) can be used. These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectrum to spectra predicted by quantum mechanical calculations for the R and S enantiomers, the absolute configuration can be assigned.

NMR Spectroscopy of Diastereomeric Derivatives: The enantiomers can be chemically converted into diastereomers by reacting the carboxylic acid with a chiral derivatizing agent of known absolute purity (e.g., a chiral alcohol or amine). The resulting diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, which can sometimes be correlated to the absolute configuration of the original enantiomer. researchgate.net

Enantiomeric and Diastereomeric Purity Assessment (e.g., HPLC methods)

Assessing the enantiomeric purity of a this compound sample is crucial for research and development, as different enantiomers can have vastly different biological activities. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose. phenomenex.comnih.gov

The separation of enantiomers, which have identical physical properties in an achiral environment, requires a chiral environment. In HPLC, this is achieved by using a Chiral Stationary Phase (CSP). csfarmacie.cz The fundamental principle is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. chromatographyonline.com Because these diastereomeric complexes have different stabilities and interaction energies, one enantiomer is retained on the column longer than the other, resulting in their separation. csfarmacie.cz

For an acidic compound like this compound, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns based on derivatives of cellulose (B213188) or amylose (B160209) (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are highly versatile and among the most frequently used for drug enantioseparation. nih.gov

Pirkle-type CSPs: These "brush-type" phases contain π-acidic or π-basic groups that allow for chiral recognition through π-π interactions, hydrogen bonding, and dipole-dipole interactions. csfarmacie.cz

Macrocyclic Glycopeptide CSPs: These are also effective and can operate in multiple modes, including reversed-phase and normal-phase. chromatographyonline.com

The choice of mobile phase is critical for achieving good separation. Often, a normal-phase system consisting of a nonpolar solvent like hexane (B92381) and an alcohol modifier like 2-propanol or ethanol (B145695) is used. csfarmacie.czchromatographyonline.com For acidic analytes, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA) or acetic acid, to the mobile phase is common practice. chromatographyonline.com This additive helps to suppress the ionization of the analyte's carboxylic acid group, leading to better peak shape and improved resolution.

Alternatively, an indirect method can be used where the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, non-chiral HPLC column (like a C18 column). nih.gov

Table 2: Typical HPLC Parameters for Chiral Separation of Acidic Compounds

| Parameter | Typical Conditions and Considerations |

| Stationary Phase (Column) | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD), Pirkle-type (e.g., Whelk-O 1). nih.govchromatographyonline.com |

| Mobile Phase | Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures (e.g., 90:10 v/v). chromatographyonline.com |

| Reversed Phase: Methanol/Water or Acetonitrile/Water with buffers. | |

| Mobile Phase Additive | For acidic compounds, 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid is often added to improve peak shape and selectivity. chromatographyonline.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min. chromatographyonline.com |

| Detection | UV detection is common, with the wavelength set to an absorbance maximum of the analyte. |

| Purity Calculation | Enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] x 100. |

Computational Chemistry and Theoretical Insights into 1 Methyl 2 Oxo Cyclohexyl Acetic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the molecular and electronic properties of (1-Methyl-2-oxo-cyclohexyl)-acetic acid. These methods allow for the precise determination of the molecule's three-dimensional structure and the distribution of electrons, which are key determinants of its physical and chemical characteristics.

Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) has become a principal tool in computational chemistry for investigating the ground state properties of molecules like this compound. By approximating the electron density, DFT methods can accurately predict a range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and molecular orbital energies.

For this compound, DFT calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. This would reveal the preferred orientation of the methyl and acetic acid substituents on the cyclohexanone (B45756) ring. Furthermore, DFT can be employed to calculate the energetics of various chemical reactions involving this molecule, such as protonation/deprotonation of the carboxylic acid group or reactions at the ketone functionality. These calculations provide valuable insights into the thermodynamics and kinetics of potential transformations.

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value |

| Optimized Ground State Energy | [To be calculated] |

| Dipole Moment | [To be calculated] |

| HOMO Energy | [To be calculated] |

| LUMO Energy | [To be calculated] |

| HOMO-LUMO Gap | [To be calculated] |

Note: The values in this table are placeholders and would be determined through specific DFT calculations.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theoretical accuracy for determining the molecular properties of this compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide benchmark calculations for various molecular attributes.

These methods are particularly useful for obtaining highly accurate electronic properties, such as ionization potentials, electron affinities, and detailed information about the molecular orbitals. For a molecule with the complexity of this compound, ab initio calculations can serve to validate the results obtained from more computationally efficient DFT methods and provide a more profound understanding of its electronic behavior.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for exploring the dynamic behavior and conformational flexibility of this compound over time. These techniques provide insights into how the molecule might behave in different environments, such as in solution or when interacting with biological macromolecules.

Conformational Space Exploration

The presence of a flexible six-membered ring and two substituents in this compound gives rise to a complex conformational landscape. The cyclohexanone ring can adopt various conformations, such as chair, boat, and twist-boat forms. The substituents, in turn, can be in either axial or equatorial positions, leading to a variety of possible stereoisomers and conformers.

Structural Influences on Protein-Ligand Interactions (e.g., enzymatic pocket binding)

The three-dimensional structure and conformational flexibility of this compound are critical for its potential interactions with biological targets, such as the binding pocket of an enzyme. Molecular docking simulations can be used to predict the preferred binding mode of the molecule within a protein's active site.

These simulations take into account the shape, size, and chemical properties of both the ligand and the protein to identify favorable interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The presence of the methyl group and the carboxylic acid moiety on the cyclohexanone scaffold provides specific points of interaction that can contribute to binding affinity and selectivity. The conformational preferences of the molecule will significantly influence its ability to fit within the confines of an enzymatic pocket and adopt a bioactive conformation.

Theoretical Studies of Reaction Mechanisms and Selectivity

For instance, theoretical calculations can be used to investigate the mechanism of reactions such as the reduction of the ketone, enolate formation, or reactions involving the carboxylic acid group. These studies can provide insights into the stereoselectivity of such reactions, explaining why one product may be formed in preference to another. For cyclohexanone derivatives, computational studies have been instrumental in understanding the mechanisms of photochemical reactions, which often involve complex pathways with multiple intermediates. uci.edunih.gov

Table 2: Computationally Investigated Reaction Parameters

| Reaction Type | Parameter | Theoretical Insight |

| Ketone Reduction | Transition State Energy | Predicts the activation barrier for hydride attack. |

| Enolate Formation | Intermediate Stability | Determines the regioselectivity of enolate formation. |

| Carboxylic Acid Esterification | Reaction Energy Profile | Elucidates the thermodynamics of the esterification process. |

Note: This table provides examples of how theoretical studies can be applied to understand the reactivity of this compound.

Transition State Characterization

In the realm of computational chemistry, the characterization of transition states is pivotal for understanding reaction mechanisms and predicting reaction rates. For reactions involving this compound, such as its formation via alkylation of a 2-methylcyclohexanone (B44802) enolate or subsequent intramolecular cyclizations, theoretical calculations offer profound insights into the high-energy intermediates that govern the transformation. fiveable.meubc.ca

Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the geometry and energy of transition states. rsc.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Its definitive computational marker is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.

For a reaction such as the intramolecular aldol (B89426) condensation of this compound, computational analysis would reveal the structure of the cyclic transition state. Key parameters that are meticulously calculated include the activation energy (the energy difference between the reactant and the transition state), bond lengths and angles of the forming and breaking bonds, and the imaginary frequency. These calculations can elucidate the degree of bond formation and breaking at the transition state, providing a detailed picture of the reaction pathway.

Illustrative Data for a Hypothetical Transition State:

The following table presents representative data that would be generated from a DFT calculation to characterize a transition state in a reaction involving this compound.

| Parameter | Value | Description |

| Activation Energy (ΔG‡) | 20.5 kcal/mol | The Gibbs free energy barrier for the reaction, indicating its kinetic feasibility. |

| Imaginary Frequency | -350 cm⁻¹ | The single negative frequency confirming the structure as a true transition state. |

| Key Bond Distance (Forming) | 2.1 Å | The distance between the nucleophilic carbon and the electrophilic carbonyl carbon. |

| Key Bond Angle | 109.5° | The angle of approach of the nucleophile to the carbonyl group. |

Note: The data in this table is illustrative and based on typical values for similar organic reactions, as specific experimental or computational data for this compound is not publicly available.

Stereoselectivity Prediction

Computational chemistry is a powerful tool for predicting the stereochemical outcome of chemical reactions. rsc.org For a molecule like this compound, which possesses a chiral center at the 1-position of the cyclohexane (B81311) ring, understanding and predicting the stereoselectivity of its formation or subsequent reactions is crucial.

The stereoselectivity of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. acs.org Computational models can accurately calculate these energy differences, allowing for a prediction of the major and minor products. For instance, in the alkylation of 2-methylcyclohexanone to form this compound, the incoming acetic acid group can approach from either the axial or equatorial face of the cyclohexanone enolate. ubc.ca

These two pathways proceed through different transition states, and their relative energies will dictate the diastereomeric ratio of the product. Factors influencing the transition state energies include steric hindrance, torsional strain, and stereoelectronic effects. researchgate.net By comparing the calculated activation energies for the axial and equatorial attack, the preferred reaction pathway can be identified. acs.org

Illustrative Data for Stereoselectivity Prediction:

This table demonstrates how computational data can be used to predict the stereochemical outcome of a reaction forming this compound.

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |

| Axial Attack | 0.0 | >95% |

| Equatorial Attack | +2.5 | <5% |

Note: The data presented here is a hypothetical representation to illustrate the principles of stereoselectivity prediction. The energy values are typical for achieving high stereoselectivity in reactions of substituted cyclohexanones.

Prediction of Activity Spectra for Substances (PASS) for Potential Chemical Interactions

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the potential biological activities of a chemical compound based on its structural formula. genexplain.com The PASS algorithm works on the principle that the biological activity of a compound is a function of its structure. genexplain.com It compares the structure of a query molecule to a vast database of known biologically active substances and predicts a spectrum of potential pharmacological effects, mechanisms of action, and toxicities.

The output of a PASS prediction is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). genexplain.com These values range from 0 to 1. Generally, if Pa > 0.7, the compound is likely to exhibit that activity in experiments. If 0.5 < Pa < 0.7, the probability of experimental activity is lower but still possible. If Pa < 0.5, the chance of observing the activity is low.

Hypothetical PASS Prediction for this compound:

The following table provides a hypothetical PASS prediction for this compound, illustrating the types of biological activities that might be predicted for such a structure.

| Predicted Activity | Pa | Pi |

| Anti-inflammatory | 0.65 | 0.02 |

| Metabolic enzyme inhibitor | 0.58 | 0.05 |

| Antineoplastic | 0.45 | 0.10 |

| Neuroprotective agent | 0.32 | 0.15 |

| Hepatotoxic | 0.25 | 0.20 |

Note: This table is a hypothetical example created for illustrative purposes. A formal PASS prediction would require submitting the compound's structure to the PASS software.

Synthetic Applications and Chemical Utility of 1 Methyl 2 Oxo Cyclohexyl Acetic Acid Derivatives

Ester Derivatives and their Synthetic Applications

Ester derivatives of (1-Methyl-2-oxo-cyclohexyl)-acetic acid, such as the methyl and ethyl esters, are common intermediates in synthetic chemistry. The esterification of the carboxylic acid group enhances the compound's stability and modifies its polarity, which can be advantageous for purification and handling. These esters are often more soluble in organic solvents compared to the free acid. cymitquimica.com

The primary utility of these ester derivatives lies in their role as versatile precursors. For instance, the ketone and ester functionalities allow for a range of chemical transformations. The ester group is generally less reactive towards nucleophilic attack by agents like sodium borohydride (B1222165) compared to the ketone, allowing for selective reduction of the oxo group. stackexchange.com This differential reactivity is crucial for stepwise synthetic strategies.

A key application is in the stereoselective synthesis of more complex molecules. For example, a chiral ketimine derived from 2-methylcyclohexanone (B44802) can undergo a Michael addition to an electrophilic partner to ultimately produce ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate, an α,δ-dioxoester, in high yield and with a 95% enantiomeric excess (ee). mdpi.com This highlights the utility of these ester derivatives in constructing molecules with controlled stereochemistry.

| Compound Name | Molecular Formula | Application | Reference |

|---|---|---|---|

| Methyl (2-oxocyclohexyl)acetate | C9H14O3 | Intermediate for reduction reactions and precursor to lactones. | tandfonline.comchemspider.com |

| Ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate | C12H18O4 | Chiral building block in asymmetric synthesis. | mdpi.com |

| 2-Methylcyclohexyl acetate (B1210297) | C9H16O2 | Synthesized via esterification of 2-methylcyclohexanol. | google.com |

| (2-Oxocyclohexyl)methyl acetate | C9H14O3 | Used as a synthetic intermediate. | nih.gov |

Amide and Other Carboxylic Acid Derivatives

The carboxylic acid moiety of this compound can be converted into a variety of derivatives, most notably amides. Amide synthesis is typically achieved through the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Modern coupling reagents such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) or the use of boronic acid catalysts can facilitate this transformation under mild conditions. organic-chemistry.org

These derivatizations are significant for creating molecules with potential biological activity and for introducing new functional handles for further synthetic elaboration. For example, complex derivatives such as 2-(1-((((1-(2-(Benzyloxy)-2-oxoethyl)cyclohexyl)methyl)amino)methyl)cyclohexyl)acetic acid and 2-(1-((2-(1-hydroxycyclohexyl)acetamido)methyl)cyclohexyl)acetic acid have been synthesized, demonstrating the utility of the parent structure in building larger, more functionalized molecules. pharmaffiliates.com Dioxazolones, which can be synthesized from carboxylic acids, can also serve as versatile precursors for hydroamidation reactions. acs.org

Modifications to the Oxo Group and Cyclohexane (B81311) Ring

The ketone (oxo group) on the cyclohexane ring is a prime site for modification, with reduction being one of the most fundamental transformations. The reduction of the ketone to a secondary alcohol yields hydroxycyclohexyl derivatives. This reaction can be performed with various reducing agents, and the choice of reagent can influence the stereochemical outcome.

Sodium borohydride (NaBH₄) is a common reagent for this purpose, selectively reducing the ketone in the presence of an ester group to yield the corresponding alcohol. stackexchange.com For example, (3-Oxo-cyclohexyl)-acetic acid methyl ester can be reduced with NaBH₄ in a mixture of THF and ethanol (B145695) to give rac-(3-Hydroxy-cyclohexyl)-acetic acid methyl ester in quantitative yield. chemicalbook.com

Biocatalytic reductions offer a method for achieving high stereoselectivity. The reduction of methyl and ethyl (2-oxocyclohexyl)acetates using baker's yeast proceeds with both enantio- and diastereoselectivity. tandfonline.com This process yields predominantly the (2S)-trans-alcohols, along with minor amounts of the (2S)-cis-alcohols, while the (1S)-ketone starting material remains largely unreacted. tandfonline.com These resulting enantiomerically pure cis- and trans-γ-lactones of (2-hydroxycyclohexyl)-acetic acid are valuable synthetic intermediates. tandfonline.com

| Starting Material | Reagent | Major Product(s) | Key Finding | Reference |

|---|---|---|---|---|

| Methyl (2-oxocyclohexyl)acetate | Sodium Borohydride (NaBH₄) | Methyl (2-hydroxycyclohexyl)acetate | Selective reduction of ketone over ester. | stackexchange.com |

| Methyl and Ethyl (2-oxocyclohexyl)acetates | Baker's Yeast | (2S)-trans-alcohols and (2S)-cis-alcohols | High enantio- and diastereoselectivity. | tandfonline.com |

| (3-Oxo-cyclohexyl)-acetic acid methyl ester | Sodium Borohydride (NaBH₄) | rac-(3-Hydroxy-cyclohexyl)-acetic acid methyl ester | Quantitative yield of the corresponding alcohol. | chemicalbook.com |

The chemical and physical properties of cyclohexyl-acetic acid derivatives are highly dependent on the relative positions of the substituents on the cyclohexane ring. Positional isomers of this compound, where the methyl, oxo, and acetic acid groups are arranged differently, exhibit distinct characteristics.

For example, 2-(1-Methyl-3-oxocyclohexyl)acetic acid features the oxo group at the 3-position instead of the 2-position. This change in the location of the ketone relative to the bulky quaternary center can influence the molecule's conformation and reactivity. Another isomer is methyl 2-(4-oxocyclohexyl)acetate, where the oxo group is at the 4-position. nih.gov Comparing these isomers to the parent compound without the methyl group, such as 2-(3-Oxocyclohexyl)acetic acid, is crucial for structure-activity relationship (SAR) studies. The presence and position of the methyl group introduce specific steric and electronic effects that can impact the molecule's interaction with biological targets or its behavior in chemical reactions.

| Compound Name | CAS Number | Molecular Formula | Structural Difference from this compound | Reference |

|---|---|---|---|---|

| 2-(1-Methyl-3-oxocyclohexyl)acetic acid | 119986-97-9 | C9H14O3 | Oxo group at position 3. | |

| Methyl 2-(4-oxocyclohexyl)acetate | 66405-41-2 | C9H14O3 | Oxo group at position 4; lacks methyl group; is a methyl ester. | nih.gov |

| 2-(3-Oxocyclohexyl)acetic acid | 52263-23-7 | C8H12O3 | Lacks the methyl group at position 1; oxo group at position 3. |

Utilization as Chiral Building Blocks in Asymmetric Synthesis

A practical application of this concept is the synthesis of ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate. mdpi.com This synthesis employs a regio- and stereoselective Michael addition of a chiral ketimine (derived from racemic 2-methylcyclohexanone and an enantiopure amine) as the key step to establish the quaternary stereocenter with high enantiomeric excess (95% ee). mdpi.com The resulting α,δ-dioxoester is a versatile chiral intermediate for further synthetic transformations. The use of chiral auxiliaries, such as enantiopure amines, in reactions involving derivatives of this compound allows for the construction of complex chiral molecules with a high degree of stereocontrol. rsc.org

Precursors for Functionalized Organic Molecules

The inherent functionality of this compound makes it an excellent starting point for the synthesis of a wide array of more complex organic molecules. The strategic manipulation of its ketone, carboxylic acid, and ring structure allows for the introduction of new functional groups and the construction of diverse molecular scaffolds.

For example, the reduction of the ketone group not only forms hydroxy derivatives but also provides precursors to lactones, which are important structural motifs in many natural products. tandfonline.com Furthermore, copper-catalyzed enantioselective cyclopropanation of silyl (B83357) enol ethers derived from related ketoesters can produce cyclopropane (B1198618) derivatives, which can then be converted into γ-ketocarboxylates, another important class of organic compounds. lookchem.com The α,δ-dioxoester synthesized via the Michael addition mentioned previously is also a precursor to many biologically active compounds. mdpi.com These examples underscore the role of this compound derivatives as foundational materials for accessing a broad spectrum of functionalized organic molecules.

Role in the Synthesis of Complex Organic Structures

Derivatives of this compound serve as versatile and highly valuable building blocks in the field of organic synthesis, particularly in the construction of complex molecular architectures. Their utility stems from a combination of a rigid cyclohexane scaffold, multiple functional groups (a ketone and a carboxylic acid or its ester), and a chiral center, which can be exploited to introduce stereochemistry with a high degree of control. These characteristics make them ideal starting points for synthesizing larger molecules, including biologically active natural products and their analogues.

A significant challenge in modern organic synthesis is the creation of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms in a specific three-dimensional arrangement. The this compound framework provides a pre-existing quaternary center that can be derivatized, or it can be used as a scaffold upon which a new quaternary center is constructed stereoselectively.

Detailed Research Findings: Stereoselective Synthesis of an α,δ-Dioxoester

Recent research highlights the utility of this scaffold in a practical, four-step synthesis of ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate, an α,δ-dioxoester with a high enantiomeric excess. mdpi.com Such α-keto acid derivatives are important precursors for a variety of biologically active natural products. mdpi.com The key to this synthesis is a regio- and stereoselective Michael addition reaction that simultaneously sets the crucial quaternary stereocenter. mdpi.com

The synthetic sequence begins with racemic 2-methylcyclohexanone and utilizes a chiral auxiliary to direct the stereochemical outcome. The process effectively converts a simple, racemic starting material into a complex, enantiomerically enriched product suitable for further elaboration. mdpi.com

The key transformation involves the reaction of a chiral ketimine, formed from racemic 2-methylcyclohexanone and enantiopure (R)-1-phenylethyl amine, with an electrophilic partner, ethyl 2-(phenylthio)-2-propenoate. mdpi.com This Michael addition proceeds under mild, neutral conditions at room temperature. mdpi.com The subsequent chemical manipulations of the Michael adduct lead to the final product, which bears a quaternary stereocenter with a 95% enantiomeric excess (ee). mdpi.com

Formation of Chiral Ketimine: Racemic 2-methylcyclohexanone is reacted with (R)-1-phenylethyl amine to form a chiral ketimine. This step introduces the element of chirality that will control the subsequent stereoselective reaction. mdpi.com

Stereoselective Michael Addition: The chiral ketimine is added to ethyl 2-(phenylthio)-2-propenoate. This is the key step where the new carbon-carbon bond is formed and the quaternary stereocenter is established with high stereocontrol. mdpi.com

Protection and Functional Group Interconversion: The resulting Michael adduct undergoes a series of reactions to protect one of the carbonyl groups and convert the thiophenyl group into a ketone. mdpi.com

Deprotection: In the final step, both carbonyl functionalities are unmasked to yield the target α,δ-dioxoester, ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate, in good yield. mdpi.com

This method is significant because it provides a reliable route to α,δ-dioxoesters with a defined absolute configuration at the quaternary center. mdpi.com The choice of the chiral amine ((R) or (S)-1-phenylethyl amine) allows for the selective synthesis of either enantiomer of the final product. mdpi.com The resulting molecule is a valuable intermediate, primed for further transformations in the total synthesis of complex natural products. mdpi.com

Table 1: Key Synthetic Transformations

This table outlines the major steps in the synthesis of ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate from 2-methylcyclohexanone.

| Step | Reactants | Key Reagent/Condition | Product | Purpose |

| 1 | 2-Methylcyclohexanone, (R)-1-phenylethyl amine | Toluene, reflux | Chiral ketimine | Introduction of a chiral auxiliary. mdpi.com |

| 2 | Chiral ketimine, Ethyl 2-(phenylthio)-2-propenoate | THF, room temp. | Michael adduct | Stereoselective formation of the quaternary center. mdpi.com |

| 3 | Michael adduct | 1,2-bis(trimethylsiloxy)ethane, LDA, S-phenylbenzene sulfonothioate | Protected dithioketal | Protection and functional group manipulation. mdpi.com |

| 4 | Protected dithioketal | Iron trichloride (B1173362) hexahydrate | Ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate | Deprotection to yield the final product. mdpi.com |

Emerging Research Directions and Future Outlook for 1 Methyl 2 Oxo Cyclohexyl Acetic Acid Chemistry

Development of Novel Catalytic Systems for its Transformations

Future research will likely focus on developing innovative catalytic systems to unlock new transformations of (1-Methyl-2-oxo-cyclohexyl)-acetic acid, enhancing stereoselectivity and functional group tolerance.

Photoredox Catalysis: The application of visible-light photoredox catalysis represents a promising frontier. This technique allows for the generation of reactive intermediates under mild conditions. For instance, the decarboxylative coupling of α-oxo acids with various partners has been demonstrated using photoredox catalysis, a strategy that could be adapted for this compound to generate acyl radicals for the synthesis of novel ketones. organic-chemistry.orgprinceton.edumdpi.comresearchgate.net Furthermore, photoredox self-catalysis could be explored for isotopic labeling, where the keto acid itself acts as the photocatalyst. acs.org

Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical catalysts. Cyclohexanone (B45756) monooxygenases (CHMOs) have been shown to effectively catalyze the Baeyer-Villiger oxidation of cyclic ketones, which could be applied to this compound to produce lactones with high enantioselectivity. nih.gov Transaminases are another class of enzymes that could be employed for the asymmetric amination of the ketone moiety, providing access to chiral amino acids. nih.gov The development of high-throughput screening methods will be crucial for identifying and engineering enzymes with optimal activity and substrate specificity for this particular molecule. nih.govresearchgate.net

Organocatalysis: Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of cyclic ketones. mdpi.comnih.govresearchgate.net Chiral amines, such as proline derivatives, can be used to catalyze aldol (B89426) or Michael addition reactions at the α-position of the cyclohexanone ring, enabling the stereocontrolled introduction of new substituents. This approach could lead to the synthesis of a diverse library of chiral derivatives of this compound.

| Catalytic System | Potential Transformation | Key Advantages |

| Photoredox Catalysis | Decarboxylative Acylation, Isotopic Labeling | Mild reaction conditions, generation of unique reactive intermediates. organic-chemistry.orgacs.org |